molecular formula C11H11ClN2S B1602798 1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine CAS No. 864068-99-5

1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine

Cat. No. B1602798
M. Wt: 238.74 g/mol
InChI Key: YHQACXKNKUPSSA-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine, also known as 1-Chloro-2-(3-chlorophenyl)-1,3-thiazol-4-yl-N-methylmethanamine, is an organic compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the thiazole family, and it has been widely used in laboratory experiments due to its unique properties.

Scientific Research Applications

Metabolism and Identification

Studies on related chlorophenyl compounds have focused on their metabolism and the identification of metabolites in human urine. For example, research on chlorphenoxamine metabolites has provided insights into the metabolic pathways of chlorophenyl compounds, including their excretion as conjugates and potential artefacts during analysis (Goenechea et al., 1987).

Pharmacological Effects

Another area of interest is the pharmacological effects of related compounds. For instance, MDMA (3,4-methylenedioxymethamphetamine), chemically related to amphetamines and mescaline, has been studied for its reinforcing, subjective, and physiological effects in humans, comparing its effects to those of d-amphetamine and serotonin releasing agents (Tancer & Johanson, 2003).

Therapeutic Efficacy and Safety

Research on sertaconazole, a compound used to treat fungal infections, demonstrates the scientific interest in evaluating the therapeutic efficacy and safety of chlorophenyl-related compounds. Clinical trials have shown sertaconazole to be effective and safe for treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, highlighting the potential medical applications of these compounds (Nasarre et al., 1992).

Environmental and Health Impacts

Studies on environmental phenols, including chlorophenyl compounds, have assessed exposure levels in pregnant women, indicating the importance of monitoring environmental contaminants and their potential health impacts. Such research contributes to our understanding of the distribution and effects of these compounds in the environment and human populations (Mortensen et al., 2014).

properties

IUPAC Name

1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-13-6-10-7-15-11(14-10)8-3-2-4-9(12)5-8/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQACXKNKUPSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC(=N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594554
Record name 1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine

CAS RN

864068-99-5
Record name 1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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